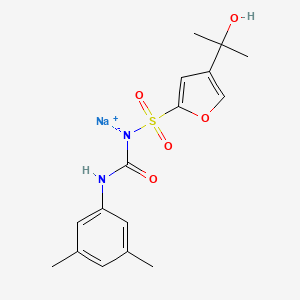
(+)-Juniper Camphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is derived from the wood of the camphor laurel tree, Cinnamomum camphora, and has been used for centuries in traditional medicine and as an aromatic compound . The compound is known for its distinctive, penetrating aroma and is widely used in various applications, including medicinal, industrial, and aromatic purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Juniper Camphor typically involves the oxidation of borneol or isoborneol. One common method is the oxidation of isoborneol using chromic acid or other oxidizing agents . Another approach involves the use of anhydrous acetic acid to produce isobornyl acetate, which is then converted to isoborneol through saponification and subsequently oxidized to camphor .
Industrial Production Methods
Industrial production of this compound often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor is then purified through sublimation to obtain the final product . This method is widely used due to its efficiency and the high yield of camphor obtained.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Juniper Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol and isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Applications De Recherche Scientifique
(+)-Juniper Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on sensory receptors, such as transient receptor potential channels.
Medicine: Utilized in topical analgesics for its counterirritant properties.
Industry: Employed as a plasticizer for nitrocellulose and in the production of carbon nanotubes.
Mécanisme D'action
(+)-Juniper Camphor exerts its effects by activating and desensitizing sensory nerves. It activates heat-sensitive transient receptor potential vanilloid subtype 1 (TRPV1) and transient receptor potential vanilloid subtype 3 (TRPV3) receptors, leading to a warm sensation . Additionally, it inhibits the response of cold-sensitive transient receptor potential melastatin 8 (TRPM8) receptors . This dual action contributes to its analgesic and counterirritant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: Another monoterpene that activates cold-sensitive TRPM8 receptors.
Eucalyptol: A monoterpene with similar sensory effects.
Uniqueness
(+)-Juniper Camphor is unique in its ability to activate both heat-sensitive and cold-sensitive receptors, providing a dual sensory effect . This property distinguishes it from other similar compounds, such as menthol and eucalyptol, which primarily activate cold-sensitive receptors .
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m1/s1 |
Clé InChI |
STRABSCAWZINIF-RBSFLKMASA-N |
SMILES isomérique |
CC(=C1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C)C |
SMILES canonique |
CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
